molecular formula C13H16ClNO4S B2479545 1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 285986-52-9

1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone

Cat. No.: B2479545
CAS No.: 285986-52-9
M. Wt: 317.78
InChI Key: AOJUVACYBFAGGL-UHFFFAOYSA-N
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Description

1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is a synthetic organic compound characterized by a pyrrolidinone ring (a five-membered lactam), a 2-hydroxypropyl linker, and a 4-chlorophenyl sulfonyl group.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonyl-2-hydroxypropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-10-3-5-12(6-4-10)20(18,19)9-11(16)8-15-7-1-2-13(15)17/h3-6,11,16H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJUVACYBFAGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydroxypropylamine to form an intermediate, which is then cyclized to yield the final pyrrolidinone product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • IUPAC Name : 1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
  • Molecular Formula : C14H18ClNO4S
  • CAS Number : [specific CAS number if available]

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis.

Case Study : A study evaluated the effectiveness of various sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The tested compound demonstrated minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, indicating substantial antimicrobial efficacy.

Activity TypeTested CompoundMIC ValuesRemarks
AntimicrobialThis compound15.62 - 31.25 μmol/LEffective against MRSA

Antiproliferative Effects

The compound has also been studied for its antiproliferative properties against various cancer cell lines. Similar compounds have shown promising results in inhibiting cancer cell growth.

Case Study : In vitro studies revealed that related compounds exhibited GI50 values indicative of their potency against cancer cell proliferation, with some derivatives showing values as low as 38 nM.

Activity TypeTested CompoundGI50 ValuesRemarks
AntiproliferativeRelated compounds31 nM - 54 nMPotent against various cancer cells

Pharmacological Mechanisms

The mechanisms by which this compound exerts its effects are multifaceted:

  • Target Interaction : The sulfonamide group may inhibit dihydropteroate synthase, disrupting bacterial folate synthesis.
  • Cell Signaling Modulation : Similar compounds have been shown to influence cellular signaling pathways critical for growth and survival in both bacteria and cancer cells.

Potential Therapeutic Uses

This compound shows potential in treating conditions associated with metabolic syndromes, such as type 2 diabetes and obesity, by modulating metabolic pathways.

Mechanism of Action

The mechanism by which 1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Activity Comparison
Compound Name/Structure Core Features Biological Activity/Findings Reference
1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone Pyrrolidinone, 4-chlorophenyl sulfonyl, hydroxypropyl Limited direct data; inferred enzyme inhibition based on sulfonyl-containing analogs
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) Chlorophenyl, enone, p-tolyl Cytotoxic activity (specific cell lines not specified)
5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide Oxadiazole, sulfanyl acetamide, chlorophenyl Moderate AChE inhibition (IC₅₀ ~10–50 µM)
N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylate Quinolone, piperazine, nicotinoyl Antibacterial activity (MIC: 0.17–3.5 µg/mL against E. coli, S. aureus)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole, chlorophenylsulfanyl, trifluoromethyl No direct activity data; structural focus on sulfanyl and halogen interactions

Key Findings and Distinctions

Chlorophenyl-Containing Compounds: The 4-chlorophenyl sulfonyl group in the target compound differentiates it from halogenated analogs like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1), which features a conjugated enone system. 5-substituted-1,3,4-oxadiazole derivatives () share a chlorophenyl group but utilize a sulfanyl acetamide moiety.

Heterocyclic Core Variations: The pyrrolidinone ring in the target compound contrasts with the quinolone core in . Quinolones exhibit antibacterial activity via DNA gyrase inhibition, but the pyrrolidinone’s lactam structure may favor different biological targets, such as proteases or kinases . The pyrazole-based compound () substitutes the pyrrolidinone with a pyrazole ring, which is more rigid and aromatic. This structural difference likely impacts solubility and target selectivity .

Biological Activity Trends: Cytotoxicity: Chlorophenyl-containing enones () show cytotoxic activity, suggesting that the target compound’s 4-chlorophenyl sulfonyl group could similarly interact with cellular targets, though its hydroxyl group may reduce toxicity compared to enones . Enzyme Inhibition: Sulfonyl and sulfanyl groups () are associated with cholinesterase inhibition. The target compound’s sulfonyl group may enhance binding to AChE’s peripheral anionic site compared to sulfanyl derivatives .

Biological Activity

1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is a synthetic organic compound notable for its diverse biological activities. It features a pyrrolidinone ring, which is a common structural motif in many bioactive compounds, and is substituted with a chlorophenylsulfonyl group and a hydroxypropyl chain. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and other therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 1-[3-(4-chlorophenyl)sulfonyl-2-hydroxypropyl]pyrrolidin-2-one
  • Molecular Formula : C13H16ClNO4S
  • CAS Number : 285986-52-9

The compound's structure allows it to interact with various biological targets, which may lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. It is believed to bind to the active sites of enzymes, preventing substrate access and thus inhibiting catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in conditions where enzyme inhibition is beneficial.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : This enzyme plays a vital role in neurotransmission, and its inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Urease : Inhibition of urease can help manage conditions such as urinary tract infections by reducing ammonia production from urea.

Antibacterial Activity

Studies have demonstrated that derivatives of the compound exhibit antibacterial properties. For instance, compounds with similar sulfonyl groups have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activity.

Binding Affinity

The binding affinity of this compound for bovine serum albumin (BSA) has been evaluated, indicating its potential for effective drug delivery and distribution within biological systems.

Study on Enzyme Inhibition

A recent study evaluated the enzyme inhibitory activity of various piperidine derivatives, including those related to this compound. The findings revealed significant inhibition of AChE and urease, with IC50 values indicating potency comparable to established inhibitors .

Antibacterial Evaluation

In another investigation, synthesized derivatives were tested against multiple bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, highlighting the therapeutic potential of this compound .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-[(4-Chlorophenyl)sulfonyl]benzoic acidStructureEnzyme inhibitor
1,3-Oxazol-5(4H)-one derivativesStructureAntimicrobial
N-acyl-α-amino acidsStructureAnticancer

This compound stands out due to its unique combination of functional groups, which enhances its reactivity and biological efficacy compared to similar compounds.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally analogous compounds like 4-chloro-2-((1R)-1-{...}phenol, where single-crystal studies achieved Rfactor<0.04R_{\text{factor}} < 0.04 .
  • NMR Spectroscopy : Use 1H-1H^1\text{H-}^1\text{H} COSY and NOESY to assign axial/equatorial proton orientations in the pyrrolidinone ring.
  • Circular Dichroism (CD) : Correlate experimental CD spectra with DFT-simulated electronic transitions to confirm enantiomeric purity .

Advanced Question: How can researchers design experiments to distinguish between pharmacokinetic and pharmacodynamic effects of this compound in preclinical models?

Q. Methodological Answer :

  • Step 1 : Conduct ADME profiling using in vitro assays (e.g., Caco-2 permeability, microsomal stability) to isolate absorption/metabolism variables .
  • Step 2 : Apply knockout animal models or receptor-binding assays (e.g., SPR or radioligand displacement) to decouple target engagement (pharmacodynamics) from bioavailability (pharmacokinetics).
  • Step 3 : Use PK/PD modeling (e.g., NONMEM) to integrate time-concentration-effect relationships, accounting for metabolite interference .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Q. Methodological Answer :

  • Step 1 : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as sulfonyl group purity (>99.5%) .
  • Step 2 : Optimize crystallization conditions using solvent-antisolvent screening to control polymorph formation (e.g., via Hansen solubility parameters).
  • Step 3 : Apply quality-by-design (QbD) principles, including risk assessment matrices to prioritize variables like mixing efficiency and temperature gradients .

Basic Question: How can researchers validate the antioxidant activity of this compound in cellular assays?

Q. Methodological Answer :

  • Step 1 : Use DPPH/ABTS radical scavenging assays to quantify free radical neutralization. Compare results to reference antioxidants (e.g., ascorbic acid) .
  • Step 2 : Perform ROS detection in cell lines (e.g., HEK-293) using fluorescent probes (e.g., DCFH-DA) under oxidative stress conditions.
  • Step 3 : Validate specificity via knockdown models (e.g., siRNA targeting Nrf2) to confirm mechanism-of-action .

Advanced Question: How do solvent polarity and protic/aprotic environments influence the compound’s reactivity in nucleophilic substitutions?

Q. Methodological Answer :

  • Step 1 : Conduct kinetic studies in solvents ranging from polar aprotic (DMF, ε=37\varepsilon = 37) to protic (ethanol, ε=24.3\varepsilon = 24.3). Measure rate constants (kk) for sulfonate displacement reactions .
  • Step 2 : Correlate solvent parameters (e.g., Kamlet-Taft β\beta) with reaction outcomes. Protic solvents may stabilize transition states via hydrogen bonding, as seen in analogous pyrrolidinone syntheses .
  • Step 3 : Use molecular dynamics simulations to model solvation shells around reactive sites and predict solvent effects .

Basic Question: What safety protocols are critical for handling chlorophenyl intermediates during synthesis?

Q. Methodological Answer :

  • Protocol 1 : Use closed-system reactors with inert gas purging to minimize exposure to volatile chlorinated byproducts.
  • Protocol 2 : Implement FTIR gas monitoring for airborne chlorobenzene derivatives (TLV: 10 ppm).
  • Protocol 3 : Employ solid-phase extraction (SPE) for waste management, as chlorophenyl residues require halogen-specific disposal .

Advanced Question: How can machine learning predict novel derivatives with enhanced bioactivity?

Q. Methodological Answer :

  • Step 1 : Curate a dataset of ~500 analogs with structural descriptors (e.g., ECFP6 fingerprints) and bioactivity data (IC50_{50}, LogP) .
  • Step 2 : Train a random forest or graph neural network (GNN) model to predict activity against targets like COX-2 or 5-HT receptors.
  • Step 3 : Validate top candidates via molecular docking (e.g., AutoDock Vina) and synthesize prioritized derivatives for in vitro testing .

Advanced Question: How can researchers reconcile conflicting cytotoxicity data across different cell lines?

Q. Methodological Answer :

  • Step 1 : Perform multi-omics profiling (transcriptomics/proteomics) to identify cell line-specific resistance mechanisms (e.g., ABC transporter overexpression) .
  • Step 2 : Use isogenic cell pairs (wild-type vs. p53 KO) to isolate genetic factors influencing sensitivity.
  • Step 3 : Apply systems pharmacology models to quantify contributions of off-target effects (e.g., kinase inhibition) versus primary mechanisms .

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